Cas no 1016522-09-0 (N-(2-Methoxyethyl)piperidine-3-carboxamide)

N-(2-Methoxyethyl)piperidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE
- N-(2-methoxyethyl) piperidine-3-carboxamide
- N-(2-Methoxyethyl)piperidine-3-carboxamide
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- Inchi: 1S/C9H18N2O2/c1-13-6-5-11-9(12)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)
- InChI Key: GUUZPCSQOIHGER-UHFFFAOYSA-N
- SMILES: O=C(C1CNCCC1)NCCOC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 162
- Topological Polar Surface Area: 50.4
N-(2-Methoxyethyl)piperidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64391-0.1g |
N-(2-methoxyethyl)piperidine-3-carboxamide |
1016522-09-0 | 0.1g |
$540.0 | 2023-02-13 | ||
Enamine | EN300-64391-0.25g |
N-(2-methoxyethyl)piperidine-3-carboxamide |
1016522-09-0 | 0.25g |
$564.0 | 2023-02-13 | ||
Enamine | EN300-64391-0.5g |
N-(2-methoxyethyl)piperidine-3-carboxamide |
1016522-09-0 | 0.5g |
$589.0 | 2023-02-13 | ||
Enamine | EN300-64391-0.05g |
N-(2-methoxyethyl)piperidine-3-carboxamide |
1016522-09-0 | 0.05g |
$515.0 | 2023-02-13 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9903-1g |
N-(2-methoxyethyl)piperidine-3-carboxamide |
1016522-09-0 | 95% | 1g |
¥1886.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9903-10g |
N-(2-methoxyethyl)piperidine-3-carboxamide |
1016522-09-0 | 95% | 10g |
¥8501.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9903-500mg |
N-(2-methoxyethyl)piperidine-3-carboxamide |
1016522-09-0 | 95% | 500mg |
¥1257.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9903-250.0mg |
N-(2-methoxyethyl)piperidine-3-carboxamide |
1016522-09-0 | 95% | 250.0mg |
¥752.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9903-500.0mg |
N-(2-methoxyethyl)piperidine-3-carboxamide |
1016522-09-0 | 95% | 500.0mg |
¥1257.0000 | 2024-07-28 | |
Enamine | EN300-64391-10.0g |
N-(2-methoxyethyl)piperidine-3-carboxamide |
1016522-09-0 | 10.0g |
$2638.0 | 2023-02-13 |
N-(2-Methoxyethyl)piperidine-3-carboxamide Related Literature
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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3. Book reviews
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on N-(2-Methoxyethyl)piperidine-3-carboxamide
Introduction to N-(2-Methoxyethyl)piperidine-3-carboxamide (CAS No. 1016522-09-0)
N-(2-Methoxyethyl)piperidine-3-carboxamide, a compound with the chemical identifier CAS No. 1016522-09-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural uniqueness of N-(2-Methoxyethyl)piperidine-3-carboxamide lies in its combination of a piperidine ring with an amide functional group and a 2-methoxyethyl side chain, making it a versatile scaffold for medicinal chemistry exploration.
The synthesis and characterization of N-(2-Methoxyethyl)piperidine-3-carboxamide have been subjects of extensive study, primarily due to its potential role as an intermediate in the development of novel drugs. The piperidine core is particularly noteworthy, as it is a common motif in bioactive molecules, exhibiting properties that can modulate various biological pathways. The amide group further enhances its reactivity, allowing for further functionalization and derivatization, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been a surge in research focused on developing new therapeutic agents that leverage the unique properties of piperidine derivatives. N-(2-Methoxyethyl)piperidine-3-carboxamide has emerged as a promising candidate in this context, particularly in the quest for compounds that can interact with specific targets within biological systems. Its molecular structure suggests potential applications in the treatment of neurological disorders, infectious diseases, and even cancer, where precise modulation of biological processes is essential.
The 2-methoxyethyl side chain in N-(2-Methoxyethyl)piperidine-3-carboxamide plays a critical role in determining its solubility and metabolic stability. This feature is particularly important in drug design, as it can influence how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME properties). Researchers have been exploring ways to optimize these properties to enhance the overall efficacy and safety of drugs derived from this scaffold.
One of the most exciting aspects of N-(2-Methoxyethyl)piperidine-3-carboxamide is its potential as a building block for more complex molecules. By modifying different parts of its structure, chemists can generate libraries of derivatives with tailored biological activities. This approach has been successfully employed in high-throughput screening campaigns to identify novel lead compounds for drug development. The ability to systematically modify and test these derivatives has accelerated the discovery process significantly.
The latest advancements in computational chemistry and machine learning have further enhanced the design and optimization of molecules like N-(2-Methoxyethyl)piperidine-3-carboxamide. These tools allow researchers to predict the properties of candidate compounds before they are synthesized, thereby reducing the time and cost associated with traditional trial-and-error methods. By integrating experimental data with computational models, scientists can now make more informed decisions about which derivatives are most likely to yield successful therapeutic agents.
In conclusion, N-(2-Methoxyethyl)piperidine-3-carboxamide (CAS No. 1016522-09-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an attractive scaffold for developing new drugs targeting various diseases. The ongoing research into this compound underscores its importance as a tool for medicinal chemists and highlights the broader efforts to create more effective and safer therapeutic agents through innovative chemical design.
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